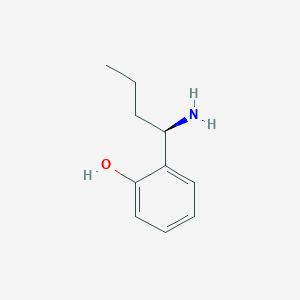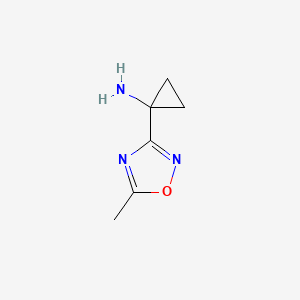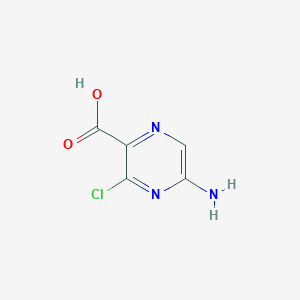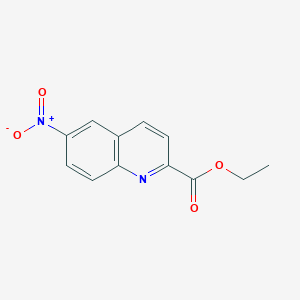
Ethyl 6-nitroquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-nitroquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have been extensively studied due to their biological activities and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst . The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
Ethyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Ethyl 6-aminoquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
作用機序
The biological activity of ethyl 6-nitroquinoline-2-carboxylate is primarily due to its ability to interact with nucleic acids and proteins. The nitro group can undergo reduction to form reactive intermediates that can bind to DNA, leading to potential antimicrobial effects . Additionally, the quinoline ring system can intercalate into DNA, disrupting its function and replication .
類似化合物との比較
Similar Compounds
Uniqueness
Ethyl 6-nitroquinoline-2-carboxylate is unique due to the presence of the nitro group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives . This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C12H10N2O4 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
ethyl 6-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)11-5-3-8-7-9(14(16)17)4-6-10(8)13-11/h3-7H,2H2,1H3 |
InChIキー |
WIUKOHDEFHXUFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



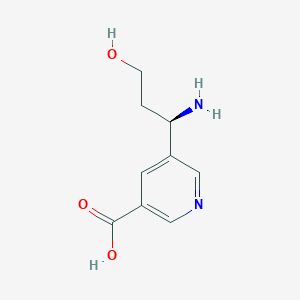
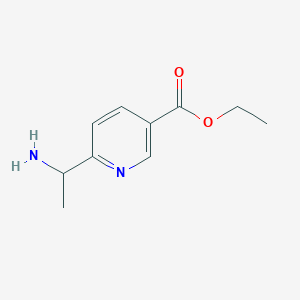
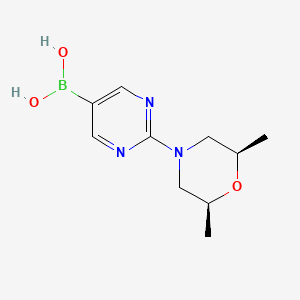
![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
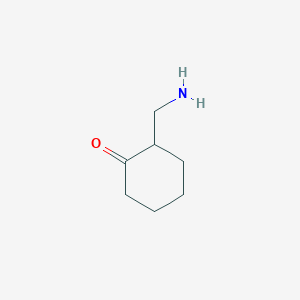
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
